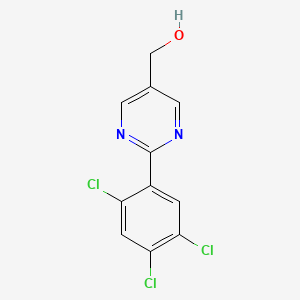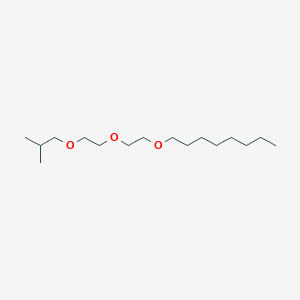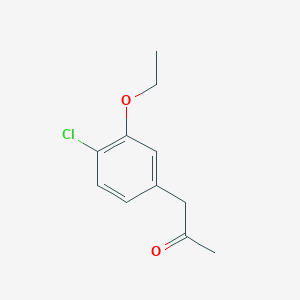
(2,5-Dichlorophenyl)methoxyazanium;chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2,5-Dichlorophenyl)methoxyazanium;chloride is an organic compound with the chemical formula C7H8Cl3NO. It is a white to off-white crystalline solid that is slightly soluble in water and organic solvents. This compound is known for its strong amine-like odor and is used in various chemical synthesis processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2,5-Dichlorophenyl)methoxyazanium;chloride typically involves the following steps:
Condensation Reaction: 2,5-Dichlorobenzaldehyde is reacted with hydroxylamine hydrochloride in the presence of a base such as sodium hydroxide to form 2,5-dichlorobenzaldoxime.
Reduction Reaction: The 2,5-dichlorobenzaldoxime is then reduced using a reducing agent like sodium borohydride to yield 2,5-dichlorobenzylamine.
Quaternization Reaction: Finally, the 2,5-dichlorobenzylamine is treated with methyl chloride to form this compound.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
(2,5-Dichlorophenyl)methoxyazanium;chloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines.
Substitution: It can undergo nucleophilic substitution reactions where the methoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents like sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as hydroxide ions (OH-) and amines are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield chlorinated phenols, while reduction may produce dichlorobenzylamines.
Aplicaciones Científicas De Investigación
(2,5-Dichlorophenyl)methoxyazanium;chloride has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of amines and other nitrogen-containing compounds.
Biology: It is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of (2,5-Dichlorophenyl)methoxyazanium;chloride involves its interaction with various molecular targets. It can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The specific pathways involved depend on the biological context in which the compound is used .
Comparación Con Compuestos Similares
Similar Compounds
- (3,4-Dichlorophenyl)methoxyazanium;chloride
- (2,6-Dichlorophenyl)methoxyazanium;chloride
- (2,5-Dichlorophenyl)ethoxyazanium;chloride
Uniqueness
(2,5-Dichlorophenyl)methoxyazanium;chloride is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and biological properties. Its dichloro substitution at the 2 and 5 positions makes it particularly effective in certain chemical reactions and biological applications compared to its analogs .
Propiedades
Fórmula molecular |
C7H8Cl3NO |
|---|---|
Peso molecular |
228.5 g/mol |
Nombre IUPAC |
(2,5-dichlorophenyl)methoxyazanium;chloride |
InChI |
InChI=1S/C7H8Cl2NO.ClH/c8-6-1-2-7(9)5(3-6)4-11-10;/h1-3H,4H2,10H3;1H/q+1;/p-1 |
Clave InChI |
UPXVYWWGCCMWTK-UHFFFAOYSA-M |
SMILES canónico |
C1=CC(=C(C=C1Cl)CO[NH3+])Cl.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Bicyclo[4.1.0]hepta-1,3,5-triene-7-carbaldehyde](/img/structure/B14054814.png)













